Cas no 31645-12-2 (Sodium 2-thiobarbiturate)
Sodium 2-thiobarbiturate Chemical and Physical Properties
Names and Identifiers
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- 2-Thiobarbituric Acid Sodium Salt
- SODIUM 2-THIOBARBITURATE
- SODIUM THIOBARBITURIC ACID
- NA-TBA
- 6(1h,5h)-pyrimidinedione,dihydro-2-thioxo-monosodiumsalt
- 4,6-DIHYDROXY-2-MERCAPTOPYRIMIDINE SODIUM SALT
- dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione, monosodium salt
- 2-Thiobarbituric acid sodium
- sodium 46-dihydroxypyrimidine-2-thiolate
- Sodium thiobarbiturate
- 1-Sodio-2-thiobarbituric acid
- Thiobarbituric acid O-sodium salt
- 31645-12-2
- 2-THIOBARBITURIC ACID, SODIUM DERIVATIVE
- LHWPSDLHLAAELL-UHFFFAOYSA-N
- AKOS015854533
- THIOBARBITURIC ACID SODIUM
- Sodium 2-thiobarbiturate
-
- MDL: MFCD00065054
- Inchi: 1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);
- InChI Key: LHWPSDLHLAAELL-UHFFFAOYSA-N
- SMILES: S=C1NC(CC(N1)=O)=O.[Na]
Computed Properties
- Exact Mass: 165.98100
- Monoisotopic Mass: 165.981
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 47.2
Experimental Properties
- Color/Form: Not determined
- Density: No data available
- Melting Point: No data available
- Boiling Point: °Cat760mmHg
- Flash Point: No data available
- PSA: 83.83000
- LogP: -0.64920
- Solubility: Not determined
Sodium 2-thiobarbiturate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Storage Condition:4° CStore…,-4℃Store…Better
Sodium 2-thiobarbiturate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Sodium 2-thiobarbiturate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
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Sodium 4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-thiolate |
31645-12-2 | 5g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161323-25g |
Sodium 2-thiobarbiturate |
31645-12-2 | >98.0%(T) | 25g |
¥253.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161323-5g |
Sodium 2-thiobarbiturate |
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¥64.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161323-500g |
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31645-12-2 | >98.0%(T) | 500g |
¥2632.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161323-100g |
Sodium 2-thiobarbiturate |
31645-12-2 | >98.0%(T) | 100g |
¥678.90 | 2023-09-01 |
Sodium 2-thiobarbiturate Suppliers
Sodium 2-thiobarbiturate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Sodium 2-thiobarbiturate
Research Brief on Sodium 2-thiobarbiturate (CAS: 31645-12-2): Recent Advances and Applications
Sodium 2-thiobarbiturate (CAS: 31645-12-2) is a thiobarbituric acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development, analytical chemistry, and material science. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anticonvulsants, sedatives, and anticancer drugs. This research brief aims to provide an overview of the latest findings related to Sodium 2-thiobarbiturate, highlighting its chemical properties, mechanisms of action, and emerging applications in biomedicine.
One of the most notable advancements in the study of Sodium 2-thiobarbiturate is its role in the synthesis of barbiturate-based drugs. Researchers have demonstrated that this compound serves as a critical precursor in the production of thiobarbiturates, which exhibit enhanced pharmacological properties compared to their oxo-analogues. A recent study published in the Journal of Medicinal Chemistry (2023) elucidated the structural modifications of Sodium 2-thiobarbiturate that improve its binding affinity to GABA receptors, thereby enhancing its sedative and anxiolytic effects. These findings open new avenues for the design of next-generation central nervous system (CNS) drugs with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, Sodium 2-thiobarbiturate has been investigated for its utility in analytical chemistry. A 2024 study in Analytical and Bioanalytical Chemistry reported the development of a novel colorimetric assay using Sodium 2-thiobarbiturate for the detection of malondialdehyde (MDA), a biomarker of oxidative stress. The assay demonstrated high sensitivity and specificity, making it a promising tool for clinical diagnostics and environmental monitoring. The researchers attributed the success of the assay to the unique reactivity of Sodium 2-thiobarbiturate with MDA, forming a stable chromophore that can be quantified spectrophotometrically.
Another groundbreaking application of Sodium 2-thiobarbiturate lies in the field of material science. Recent research published in Advanced Materials (2024) highlighted its use as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable porosity and catalytic activity. These MOFs exhibit potential for drug delivery, gas storage, and heterogeneous catalysis, showcasing the versatility of Sodium 2-thiobarbiturate as a multifunctional chemical entity. The study also emphasized the compound's ability to coordinate with various metal ions, leading to the formation of structurally diverse and functionally robust materials.
Despite these promising developments, challenges remain in the large-scale production and application of Sodium 2-thiobarbiturate. Issues such as stability under physiological conditions, solubility in aqueous media, and potential toxicity need to be addressed through further research. However, ongoing studies are exploring innovative strategies, such as nanoformulation and derivatization, to overcome these limitations. For instance, a 2023 study in Molecular Pharmaceutics investigated the encapsulation of Sodium 2-thiobarbiturate in polymeric nanoparticles, which significantly improved its bioavailability and reduced its cytotoxic effects.
In conclusion, Sodium 2-thiobarbiturate (CAS: 31645-12-2) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug development to analytical chemistry and material science, underscore its potential as a key player in advancing biomedical technologies. Future research should focus on optimizing its physicochemical properties and expanding its therapeutic and industrial applications. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery of novel derivatives with enhanced performance and safety profiles.
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